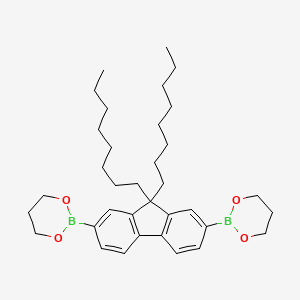

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)

Overview

Description

“2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)” is a fluorene derivative . It belongs to organic semiconducting materials and can be used in the synthesis of OLED, PLED, OFET, and Polymer Solar Cells .

Synthesis Analysis

This compound is a precursor for the synthesis of polymer semiconductors in the application of OLED, PLED, OFET, and Polymer Solar Cells . It is used in the synthesis of F8BT via Suzuki Coupling polymerisation with 4,7-Dibromo-2,1,3-benzothiadiazole .Molecular Structure Analysis

The molecular formula of this compound is C41H64B2O4 . The average mass is 642.567 Da and the monoisotopic mass is 642.499084 Da .Chemical Reactions Analysis

The compound is used in the synthesis of F8BT via Suzuki Coupling polymerisation with 4,7-Dibromo-2,1,3-benzothiadiazole .Physical And Chemical Properties Analysis

The compound has a melting point of 127 °C - 131 °C . It appears as a white powder . It is slightly soluble in water .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound is used as a precursor for the synthesis of polymer semiconductors in OLED applications . OLEDs are widely used in display and lighting technologies due to their high efficiency and brightness. The compound’s ability to emit light when an electric current is applied makes it suitable for use in OLEDs, where it can provide a spectrum of colors based on the electrical input and the specific materials used.

Photovoltaic Devices

The related oligomer, 9,9,9′,9′,9″,9″-hexakis (octyl)-2,7′,2′,7″-trifluorene , shows potential in sunlight harvesting for polymer solar cells . Its photophysical properties allow it to absorb a broad spectrum of sunlight, which is crucial for efficient solar energy conversion.

Distributed Feedback (DFB) Lasers

Research has explored the use of this compound’s core structure, 9,9-dioctyl-9H-fluorene, in the design of DFB lasers . These lasers are important in optical communication systems and various sensing applications. The compound’s optical properties, such as its refractive index and bandgap, are essential for the effective design of these lasers.

Organic Field-Effect Transistors (OFETs)

As a precursor in the synthesis of polymer semiconductors, this compound is also applicable in OFETs . OFETs are critical components in flexible electronics and have applications in sensors, displays, and integrated circuits.

Organic Semiconductor Interlayer

The compound has been synthesized and used as an interlayer on Au/n-Si diodes . This application is significant in improving the performance of metal-semiconductor contacts, which are fundamental in devices like LEDs, transistors, and integrated circuits.

Phosphorescent Devices

It serves as a host material for efficient solution-processed red and green phosphorescent devices . Phosphorescent materials are important in the development of display technologies and lighting systems due to their long afterglow properties.

Mechanism of Action

Target of Action

The primary target of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is the synthesis of polymer semiconductors . It is used as a precursor in the application of OLED (Organic Light Emitting Diodes), PLED (Polymer Light Emitting Diodes), OFET (Organic Field-Effect Transistors), and Polymer Solar Cells .

Mode of Action

This compound interacts with its targets by being incorporated into the structure of the semiconducting polymers. Its rigid, conjugated structure contributes to the strong blue fluorescence observed in Polyfluorenes (PFs), which are important PLED materials .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of semiconducting polymers, which are used in various electronic applications .

Pharmacokinetics

Its physical properties such as solubility, melting point, and boiling point are important for its function . It is slightly soluble in water, has a melting point of 127.0 to 131.0 °C, and a predicted boiling point of 701.6±53.0 °C .

Result of Action

The result of the action of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is the formation of semiconducting polymers that exhibit strong blue fluorescence . These polymers are used in the fabrication of OLEDs, PLEDs, OFETs, and Polymer Solar Cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For example, its solubility in water and its melting and boiling points suggest that it would be more effective in a warm, non-aqueous environment . Additionally, the stability and efficacy of the resulting semiconducting polymers can be affected by factors such as light, heat, and the presence of oxygen .

Safety and Hazards

The safety of “2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)” has not been fully studied, so general laboratory safety procedures should be followed when handling it . Avoid skin contact, inhalation, or ingestion of the product . If skin contact or discomfort occurs, rinse immediately or seek medical attention .

properties

IUPAC Name |

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52B2O4/c1-3-5-7-9-11-13-21-35(22-14-12-10-8-6-4-2)33-27-29(36-38-23-15-24-39-36)17-19-31(33)32-20-18-30(28-34(32)35)37-40-25-16-26-41-37/h17-20,27-28H,3-16,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYXDWIILRESPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402605 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

CAS RN |

317802-08-7 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) valuable in the synthesis of light-emitting polymers?

A: 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is a versatile building block for creating polymers with desirable optical properties. [, ] Its structure allows it to participate in Suzuki copolymerization reactions, a common method for synthesizing conjugated polymers. Specifically, the dioxaborinane groups act as reactive sites that can readily form bonds with appropriate co-monomers, typically containing bromine atoms, such as those mentioned in the research papers. [, ] This leads to the formation of well-defined alternating copolymers where 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) units are interspersed with units derived from the co-monomer. The resulting polymers often exhibit blue light emission and possess wide optical bandgaps, making them suitable for applications in optoelectronic devices. [, ]

Q2: How does the incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) influence the properties of the resulting polymers?

A2: The incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) significantly influences the final properties of the synthesized copolymers. The research highlights two key impacts:

- Optical Properties: The fluorene core of the molecule contributes to the blue light emission observed in the resulting polymers. [, ] The wide optical bandgaps, reported as at least 2.93 eV, are also attributed to the structure of this building block. [] These properties are crucial for applications like light-emitting diodes (LEDs) and other optoelectronic devices.

- Microparticle Formation: The research demonstrates that copolymers incorporating 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) can form stable microparticles in water using a sonication-precipitation method. [] These microparticles retain the bright emission of the polymer, with the added benefit of enhanced quantum yields, reaching up to 0.84. [] This ability to form stable dispersions opens possibilities for applications in bioimaging and sensing.

Q3: Can the optical properties of these copolymers be further tuned, and how?

A: Yes, the research demonstrates that the optical properties, particularly the emission color, can be further tuned by creating composites of the copolymers with semiconductor nanocrystals. [, ] For example, combining the copolymers with cadmium telluride (CdTe) nanocrystals using the sonication-precipitation method allows for a wide range of emission colors beyond the original blue emission. [] This tunability arises from the interaction between the polymer and the nanocrystals, offering a simple and effective way to create materials with tailored optical properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)